GA-PEG5-bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GA-PEG5-bromide is a chemical compound used primarily as a probe for molecular labeling. It is known for its high purity and is widely cited in global scientific literature. The compound’s molecular formula is C40H70BrN3O11, and it has a molecular weight of 848.90 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GA-PEG5-bromide involves the covalent attachment of polyethylene glycol (PEG) to a bromide groupThe reaction conditions often include low-to-neutral pH and the use of specific catalysts to facilitate the attachment .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure consistency and purity. The compound is typically stored under inert gas conditions at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: GA-PEG5-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. This makes it highly reactive with nucleophiles such as thiol groups in bio-molecules .
Common Reagents and Conditions: Common reagents used in reactions with this compound include thiol-containing compounds, which react with the bromide group to form stable covalent bonds. The reactions are typically carried out under mild conditions to preserve the integrity of the PEGylated structure .
Major Products: The major products formed from reactions involving this compound are typically PEGylated bio-molecules, which have enhanced stability and solubility. These products are widely used in various scientific applications .
Scientific Research Applications
GA-PEG5-bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a probe for molecular labeling and as a reagent in nucleophilic substitution reactions.
Biology: Employed in the study of protein interactions and as a tool for bio-conjugation.
Industry: Applied in the production of high-purity PEGylated compounds for various industrial applications.
Mechanism of Action
GA-PEG5-bromide exerts its effects through the covalent attachment of the PEG moiety to target molecules. The bromide group acts as a leaving group, facilitating the formation of stable covalent bonds with nucleophiles. This process enhances the stability, solubility, and bioavailability of the target molecules .
Comparison with Similar Compounds
- Bromo-PEG-acid
- Bromo-PEG-alcohol
- Bromo-PEG-azide
- Bromo-PEG-methyl ester
Comparison: GA-PEG5-bromide is unique due to its specific structure, which includes a PEG moiety and a bromide group. This combination allows for efficient nucleophilic substitution reactions and makes it highly suitable for molecular labeling and bio-conjugation. Compared to other similar compounds, this compound offers enhanced stability and solubility, making it a preferred choice in various scientific applications .
Properties
Molecular Formula |
C40H70BrN3O11 |
---|---|
Molecular Weight |
848.9 g/mol |
IUPAC Name |
(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C40H70BrN3O11/c1-27(30-5-6-31-38-32(24-34(47)40(30,31)3)39(2)9-8-29(45)22-28(39)23-33(38)46)4-7-35(48)44-26-37(50)43-11-13-52-15-17-54-19-21-55-20-18-53-16-14-51-12-10-42-36(49)25-41/h27-34,38,45-47H,4-26H2,1-3H3,(H,42,49)(H,43,50)(H,44,48)/t27-,28+,29-,30-,31+,32+,33-,34+,38+,39+,40-/m1/s1 |
InChI Key |
DFSLUIQAOKIVIV-HYPPSFPJSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CBr)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CBr)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.